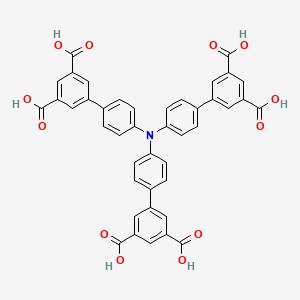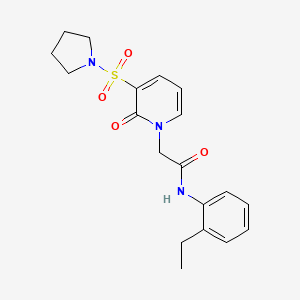![molecular formula C24H24ClN5O3 B3011951 2-(4-chlorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105227-96-0](/img/structure/B3011951.png)
2-(4-chlorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-chlorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide" is a heterocyclic molecule that belongs to the class of triazoloquinazolines. This class of compounds is known for its diverse pharmacological activities and is of interest in medicinal chemistry for drug design and synthesis.
Synthesis Analysis
The synthesis of triazoloquinazoline derivatives typically involves the reaction of quinazoline precursors with various reagents. For instance, the treatment of 2-chlorocinchoninic acid with hydrazine can yield 2-hydrazinocinchoninic acid, which can further react with aroylhydrazines to give 1,2,4-triazolo[4,3-a]quinoline-9-carboxylic acids . Additionally, the synthesis of 2-carboxyvinyl-4-chloro-6,8-dibromoquinazoline has been achieved through chlorination, and its subsequent reactions with hydrazine hydrate and aromatic aldehydes can produce various fused 5-substituted-[1,2,4]triazoloquinazoline derivatives . These methods provide a foundation for the synthesis of complex molecules like the one .
Molecular Structure Analysis
The molecular structure of triazoloquinazolines is characterized by a quinazoline nucleus fused with a triazole ring. The presence of substituents such as a 4-chlorobenzyl group and a cyclohexyl moiety in the compound of interest suggests a complex molecular architecture that could influence its chemical behavior and biological activity. The specific arrangement of these groups around the core structure is crucial for the compound's interaction with biological targets.
Chemical Reactions Analysis
Triazoloquinazolines can undergo various chemical reactions due to the reactive sites present in their structure. The chloro group in the quinazoline nucleus, for example, can be replaced with different amines to produce derivatives with heteroaryl groups . The reactivity of the compound can also be modified by the presence of other functional groups, such as carboxamide, which can participate in condensation reactions or act as a hydrogen bond donor or acceptor in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazoloquinazolines are influenced by their molecular structure. The presence of halogens, such as chlorine, can affect the compound's lipophilicity, which is important for its pharmacokinetic profile. The molecular rigidity imparted by the fused ring system can also impact the compound's stability and solubility. These properties are essential for the compound's behavior in chemical reactions and its potential as a pharmacological agent.
Applications De Recherche Scientifique
Predicted Biological Activity and Synthesis
A study aimed at predicting the biological activity of compounds similar to the one , specifically 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides, identified potential antineurotic activity, making them prospective for male reproductive and erectile dysfunction treatment. The compounds were classified as slightly toxic or practically non-toxic based on GUSAR software predictions (Danylchenko, Drushlyak, & Kovalenko, 2016).
H1-Antihistaminic Activity
Another study synthesized a series of novel compounds, including 4-cyclohexyl-1-substituted-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-ones, and found them to have significant H1-antihistaminic activity. One compound in particular showed more potency than the reference standard chlorpheniramine maleate and also exhibited lower sedation effects (Alagarsamy et al., 2007).
Electrophilic Attack Regioselectivity
Research on the regioselectivity of electrophilic attacks on similar compounds revealed specific reactions with alkyl and aryl halides. This study, focused on the model compound 4-methyl-1-thioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5-one, provided insights into the chemical behavior of these compounds under various conditions, which could be relevant for further pharmacological research (Fathalla, Čajan, & Pazdera, 2000).
Antimicrobial Properties
In a study investigating novel 1H-1,2,3-triazole-4-carboxamides, including triazolo[1,5-a]quinazoline-3-carboxamides, several compounds demonstrated potent antibacterial and antifungal effects against pathogens like S. aureus and C. albicans. This indicates the potential of such compounds, possibly including the one , in antimicrobial applications (Pokhodylo et al., 2021).
Mécanisme D'action
Target of Action
The primary targets of this compound are likely to be various enzymes and receptors in the biological system . The compound contains a triazole nucleus, which is a central structural component in a number of drug classes . It’s also noted that triazoloquinazoline derivatives have shown significant cytotoxic activities .
Mode of Action
The compound interacts with its targets through a process of binding . The presence of the triazole and quinazoline moieties in the compound allows it to readily bind with its targets . This interaction leads to changes in the function of the target enzymes or receptors, which can result in a variety of biological activities .
Biochemical Pathways
The compound affects various biochemical pathways due to its wide range of biological activities . For instance, it has been found to inhibit topoisomerase II (Topo II), a key enzyme involved in DNA replication . This inhibition can lead to substantial changes in DNA structure, such as elongation and stiffness, as well as changes in the helix twist angle .
Result of Action
The compound’s action results in a variety of molecular and cellular effects. For instance, it has been found to exhibit cytotoxic activity against certain cancer cell lines . Furthermore, it has been shown to induce apoptosis in cells and arrest growth at the S and G2/M phases .
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methyl]-N-cyclohexyl-4-methyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O3/c1-28-22(32)19-12-9-16(21(31)26-18-5-3-2-4-6-18)13-20(19)30-23(28)27-29(24(30)33)14-15-7-10-17(25)11-8-15/h7-13,18H,2-6,14H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCILYZANCATNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Boc-2-azaspiro[4.5]decane-6-amine](/img/structure/B3011871.png)

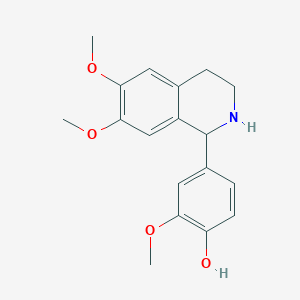
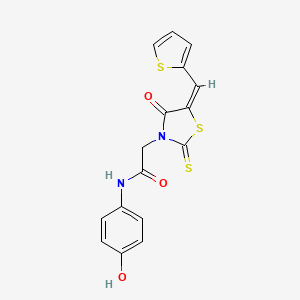
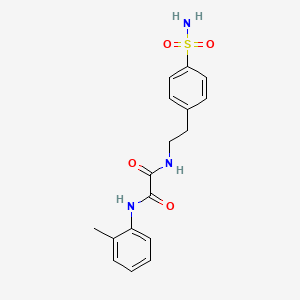

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride](/img/structure/B3011883.png)
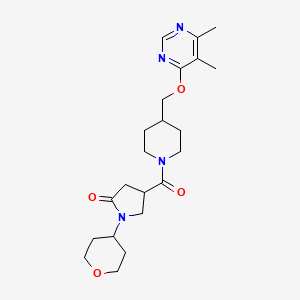
![5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxybenzamide](/img/structure/B3011885.png)
